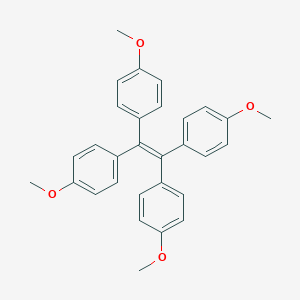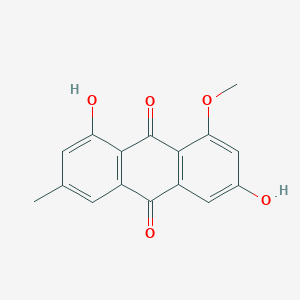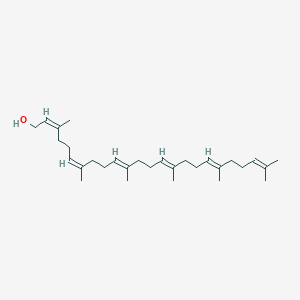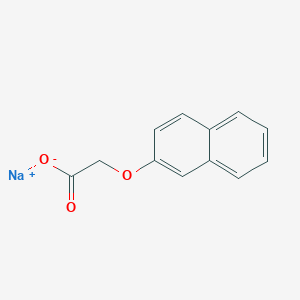
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate, also known as CTAB, is a cationic surfactant commonly used in scientific research. Its unique chemical properties make it an essential component in various applications, including DNA extraction, protein purification, and nanomaterial synthesis.
作用機序
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's mechanism of action is based on its ability to form micelles in aqueous solutions. The hydrophobic tails of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate molecules aggregate in the center of the micelle, while the hydrophilic heads interact with the solvent. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's positive charge allows it to interact with negatively charged molecules, such as DNA and proteins, facilitating their isolation and purification.
Biochemical and Physiological Effects:
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has been shown to have low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can also interact with cell membranes, disrupting their structure and function.
実験室実験の利点と制限
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has several advantages over other surfactants in scientific research. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is also relatively inexpensive and widely available. However, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can interfere with downstream applications if not removed properly, and its positive charge can interfere with some analytical techniques.
将来の方向性
There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research. One area of interest is the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants with improved properties, such as lower toxicity and increased stability. Another area of interest is the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials, where it can act as a template for the formation of nanoparticles with specific properties. Finally, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's ability to interact with biomolecules makes it a promising candidate for the development of new diagnostic and therapeutic agents.
Conclusion:
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is a cationic surfactant with unique chemical properties that make it an essential component in various scientific applications. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research, including the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants and the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials.
合成法
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is synthesized by reacting hexadecylamine with chloroform and sodium hydroxide. The reaction produces a quaternary ammonium salt, which is then purified through recrystallization. The resulting product is a white powder with a molecular weight of 445.03 g/mol.
科学的研究の応用
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is widely used in scientific research due to its ability to interact with biomolecules such as DNA and proteins. Its positive charge allows it to bind to negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is commonly used in DNA extraction protocols, where it binds to DNA, separating it from other cellular components. It is also used in protein purification, where it helps to solubilize and stabilize proteins.
特性
CAS番号 |
133261-51-5 |
|---|---|
分子式 |
C25H54NO4P |
分子量 |
463.7 g/mol |
IUPAC名 |
hexadecyl 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C25H54NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-29-31(27,28)30-25-22-19-17-20-23-26(2,3)4/h5-25H2,1-4H3 |
InChIキー |
LMQPNDKSTFMVIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
その他のCAS番号 |
133261-51-5 |
同義語 |
He-PC6 hexadecylphospho(N,N,N-trimethylamino)hexanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



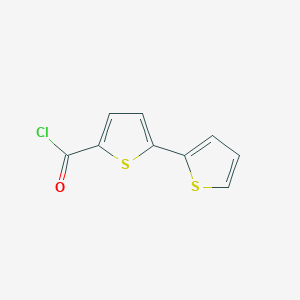
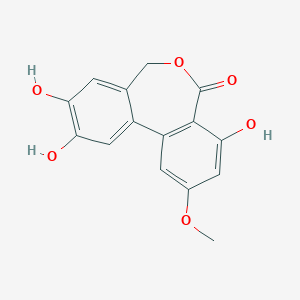

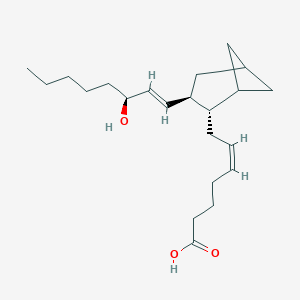
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
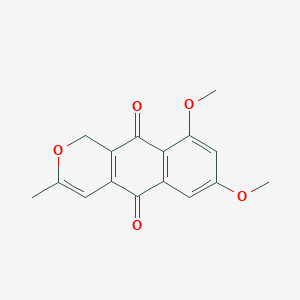
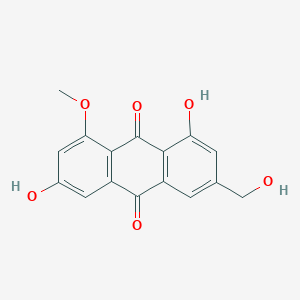

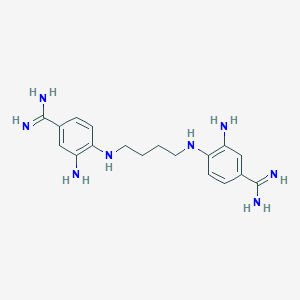
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
